molecular formula C13H16BBrF2O3 B8207175 5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid pinacol ester

5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid pinacol ester

Cat. No.: B8207175
M. Wt: 348.98 g/mol
InChI Key: VUDSCGKRXXFHIO-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid pinacol ester typically involves the following steps:

    Bromination: The starting material, 2,3-difluoro-4-methoxyphenylboronic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Pinacol Ester Formation: The brominated product is then reacted with pinacol (2,3-dimethyl-2,3-butanediol) in the presence of a base such as potassium carbonate. This step forms the pinacol ester through a condensation reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid pinacol ester primarily undergoes the following types of reactions:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

    Substitution: The bromine atom can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typical bases used in these reactions.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are often used as solvents.

Major Products

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation reactions.

    Substituted Aromatics: Produced through nucleophilic substitution reactions.

Scientific Research Applications

5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid pinacol ester has several applications in scientific research:

    Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and natural products.

    Material Science: Employed in the development of organic electronic materials and polymers.

    Medicinal Chemistry: Utilized in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

    Agrochemicals: Used in the synthesis of herbicides and pesticides.

Mechanism of Action

The primary mechanism of action for 5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The organoboron compound transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluoro-4-methoxyphenylboronic acid pinacol ester: Lacks the bromine substituent, making it less reactive in certain coupling reactions.

    5-Bromo-2,3-difluorophenylboronic acid pinacol ester: Lacks the methoxy group, which can affect its electronic properties and reactivity.

    5-Bromo-4-methoxyphenylboronic acid pinacol ester: Lacks the fluorine substituents, which can influence its stability and reactivity.

Uniqueness

5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid pinacol ester is unique due to the combination of bromine, fluorine, and methoxy substituents, which provide a balance of reactivity and stability. This makes it particularly useful in Suzuki-Miyaura coupling reactions, where precise control over the electronic properties of the reactants is crucial.

Properties

IUPAC Name

2-(5-bromo-2,3-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BBrF2O3/c1-12(2)13(3,4)20-14(19-12)7-6-8(15)11(18-5)10(17)9(7)16/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDSCGKRXXFHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BBrF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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